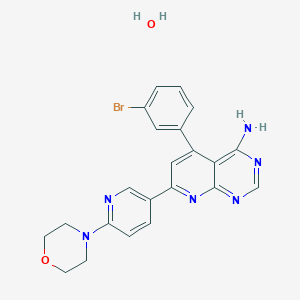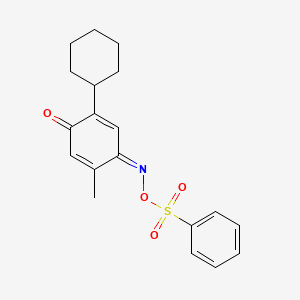
H-DL-Val-DL-Phe-DL-Asp-DL-Glu-DL-Ala-DL-xiIle-DL-Arg-DL-Ala-DL-Val-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “H-DL-Val-DL-Phe-DL-Asp-DL-Glu-DL-Ala-DL-xiIle-DL-Arg-DL-Ala-DL-Val-OH” is a synthetic peptide composed of a sequence of amino acids Each amino acid in the sequence is in its DL form, indicating that it contains both the D- and L- enantiomers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “H-DL-Val-DL-Phe-DL-Asp-DL-Glu-DL-Ala-DL-xiIle-DL-Arg-DL-Ala-DL-Val-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of the Resin: The resin is activated to allow the first amino acid to attach.
Coupling of Amino Acids: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Deprotection: After each coupling step, the protecting group on the amino acid is removed to allow the next amino acid to attach.
Cleavage from the Resin: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent like TFA.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis steps, reducing the time and labor required for peptide production. Additionally, large-scale production may involve optimization of reaction conditions to improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
The compound “H-DL-Val-DL-Phe-DL-Asp-DL-Glu-DL-Ala-DL-xiIle-DL-Arg-DL-Ala-DL-Val-OH” can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the side chains of amino acids like methionine and cysteine.
Reduction: Reduction reactions can target disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid can be used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Various reagents, depending on the desired modification, can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
Aplicaciones Científicas De Investigación
The compound “H-DL-Val-DL-Phe-DL-Asp-DL-Glu-DL-Ala-DL-xiIle-DL-Arg-DL-Ala-DL-Val-OH” has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of novel materials and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism by which “H-DL-Val-DL-Phe-DL-Asp-DL-Glu-DL-Ala-DL-xiIle-DL-Arg-DL-Ala-DL-Val-OH” exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate various pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
H-DL-Val-DL-Phe-DL-Asp-DL-Glu-DL-Ala-DL-Ile-DL-Arg-DL-Ala-DL-Val-OH: Similar structure but with a different isomer of isoleucine.
H-DL-Val-DL-Phe-DL-Asp-DL-Glu-DL-Ala-DL-Leu-DL-Arg-DL-Ala-DL-Val-OH: Contains leucine instead of isoleucine.
Uniqueness
The uniqueness of “H-DL-Val-DL-Phe-DL-Asp-DL-Glu-DL-Ala-DL-xiIle-DL-Arg-DL-Ala-DL-Val-OH” lies in its specific sequence and the presence of both D- and L- enantiomers. This configuration can influence its stability, solubility, and interactions with biological molecules, making it a valuable tool in research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C46H74N12O14 |
|---|---|
Peso molecular |
1019.15 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


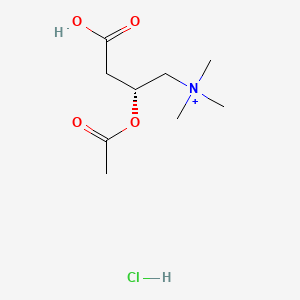
![2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;dihydrochloride](/img/structure/B1150263.png)


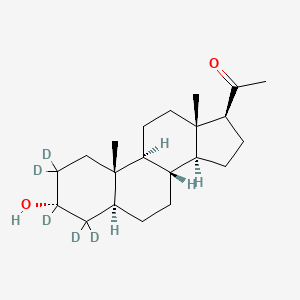
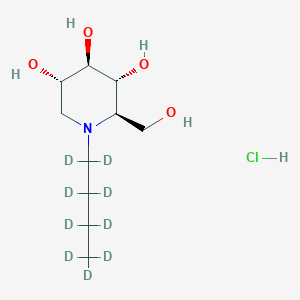
![trisodium;[(2R,3S,4S,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-(phosphonatomethyl)phosphinate](/img/structure/B1150278.png)
![4-methoxy-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide;hydrochloride](/img/structure/B1150281.png)


